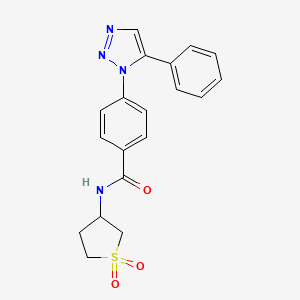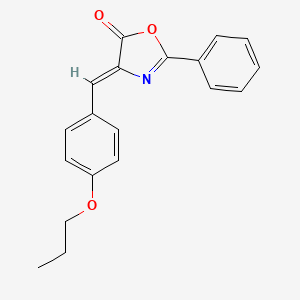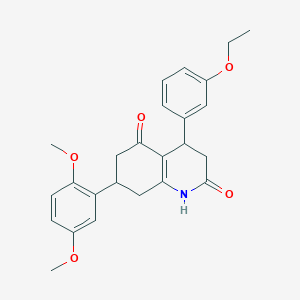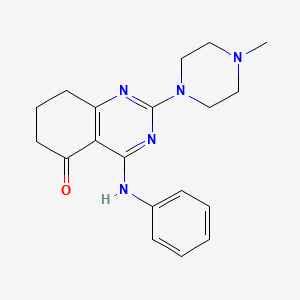![molecular formula C21H26N2O2 B4666610 (4-methoxy-3,5-dimethylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B4666610.png)
(4-methoxy-3,5-dimethylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone
説明
(4-methoxy-3,5-dimethylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances known as designer drugs. MDPV has been found to have powerful stimulant effects and has been used recreationally as a substitute for cocaine and amphetamines. However, MDPV has also been the subject of scientific research due to its potential therapeutic applications.
作用機序
(4-methoxy-3,5-dimethylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin in the brain. This results in an increase in the levels of these neurotransmitters, leading to the stimulant effects of (4-methoxy-3,5-dimethylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone. The precise mechanism of action of (4-methoxy-3,5-dimethylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone is not fully understood, but it is thought to involve the binding of (4-methoxy-3,5-dimethylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone to the transporters that normally remove dopamine, norepinephrine, and serotonin from the synaptic cleft.
Biochemical and Physiological Effects
(4-methoxy-3,5-dimethylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been found to have powerful stimulant effects, including increased alertness, euphoria, and increased energy levels. These effects are similar to those of other stimulants such as cocaine and amphetamines. However, (4-methoxy-3,5-dimethylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has also been found to have negative effects on the cardiovascular system, including an increase in heart rate and blood pressure. (4-methoxy-3,5-dimethylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has also been found to be addictive and can lead to dependence and withdrawal symptoms.
実験室実験の利点と制限
(4-methoxy-3,5-dimethylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in a laboratory, and it has a well-defined chemical structure that can be easily analyzed. However, (4-methoxy-3,5-dimethylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone also has several limitations. It is a powerful stimulant that can be dangerous to handle, and it has been associated with several negative health effects. Additionally, (4-methoxy-3,5-dimethylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
将来の方向性
There are several areas of future research that could be explored regarding (4-methoxy-3,5-dimethylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone. One area of research could focus on the development of new therapeutic applications for (4-methoxy-3,5-dimethylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone, such as the treatment of depression and anxiety disorders. Another area of research could focus on the development of new synthetic cathinones that have similar effects to (4-methoxy-3,5-dimethylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone but with fewer negative health effects. Finally, future research could focus on the development of new analytical techniques for the detection and analysis of (4-methoxy-3,5-dimethylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone in biological samples.
科学的研究の応用
(4-methoxy-3,5-dimethylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been the subject of scientific research due to its potential therapeutic applications. One area of research has focused on the use of (4-methoxy-3,5-dimethylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone as a treatment for depression and anxiety disorders. Studies have shown that (4-methoxy-3,5-dimethylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has antidepressant and anxiolytic effects in animal models and may be effective in treating these disorders in humans.
特性
IUPAC Name |
(4-methoxy-3,5-dimethylphenyl)-[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-15-11-18(12-16(2)21(15)25-3)20(24)17-7-6-10-23(13-17)14-19-8-4-5-9-22-19/h4-5,8-9,11-12,17H,6-7,10,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOLHAUUQSTUHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C2CCCN(C2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4666531.png)
![ethyl 4-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}sulfonyl)benzoate](/img/structure/B4666537.png)

![3-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4666548.png)
![1-(3-methoxyphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4666553.png)
![N-[(4-chlorophenyl)(3-pyridinyl)methyl]-2-thiophenecarboxamide](/img/structure/B4666568.png)
![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4666578.png)

![1-chloro-3-{[6-(isopropylthio)hexyl]oxy}benzene](/img/structure/B4666592.png)
![N'-[2-(2,3-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B4666595.png)

![N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}-4-methoxybenzamide](/img/structure/B4666617.png)

